molecular formula C25H28BrO2P B1588966 (6-Carboxyhexyl)triphenylphosphonium bromide CAS No. 50889-30-0

(6-Carboxyhexyl)triphenylphosphonium bromide

Cat. No.: B1588966
CAS No.: 50889-30-0
M. Wt: 471.4 g/mol
InChI Key: IASRMNRQZIRYHM-UHFFFAOYSA-N
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Description

(6-Carboxyhexyl)triphenylphosphonium bromide is an organic phosphine compound with the molecular formula C25H28BrO2P and a molecular weight of 471.375 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Carboxyhexyl)triphenylphosphonium bromide is synthesized from 6-bromohexanoic acid and triphenylphosphine. The reaction involves refluxing a mixture of 7-bromoheptanoic acid, triphenylphosphine, and acetonitrile for 68 hours . The reaction conditions are crucial to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of appropriate solvents and catalysts is essential to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Carboxyhexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Wittig reaction, this compound can be used to synthesize 8-methyl-6-nonenoic acid .

Scientific Research Applications

(6-Carboxyhexyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of (6-Carboxyhexyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • (5-Carboxypentyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (3-Carboxypropyl)triphenylphosphonium bromide
  • Hexyltriphenylphosphonium bromide

Uniqueness

(6-Carboxyhexyl)triphenylphosphonium bromide is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

6-carboxyhexyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27O2P.BrH/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRMNRQZIRYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452389
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50889-30-0
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 63.6 g. of 7-bromoheptanoic acid in 80 g. of triphenylphosphine, and 300 ml. of acetonitrile is refluxed for 68 hours. Then 200 ml. of acetonitrile is removed by distillation. After the remaining solution has cooled to room temperature, 300 ml. of benzene is added with stirring. After adding a seed crystal, the mixture is allowed to stand overnight. The solid which separated is collected by filtration giving 134.1 g. of the product as white prisms, melting point 185°-187°. A portion is recrystallized from methanol-ether affording white prisms, melting point 185°-187°. The infrared spectrum shows absorptions at 2850, 2570, 2480, 1710, 1585, 1485, 1235, 1200, 1185, 1160, 1115, 1000, 755, 725, and 695 cm.-1NMR peaks are observed at 1.2-1.9, 2.1-2.6, 3.3-4.0, and 7.7-8.0 δ.
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Synthesis routes and methods II

Procedure details

A solution of 6-bromohexanoic acid (18 mmol, 3.50 g) and triphenylphosphine (18 mmol, 4.71 g) in acetonitrile (18 mL) was refluxed for 18 h. The reaction mixture was then cooled down, the off-white solid formed filtered. Flash chromatography over silica gel (EtOAc then MeOH) afforded the product as a white solid (1.08 g, 86%).
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86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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